JWH 073 4-hydroxyindole metabolite-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

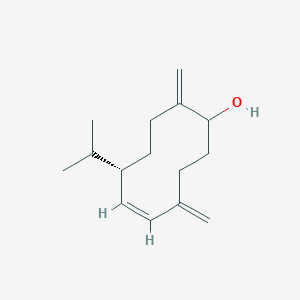

JWH 073 4-hydroxyindole metabolite-d7 contains seven deuterium atoms at the 2, 2’, 3, 3’, 4, 4, and 4 positions. It is intended for use as an internal standard for the quantification of JWH 073 4-hydroxyindole metabolite by GC- or LC-mass spectrometry (MS). JWH 073 is a mildly selective agonist of the central cannabinoid (CB1) receptor derived from the aminoalkylindole WIN 55,212-2. The Ki values for binding CB1 and the peripheral cannabinoid (CB2) receptor are 8.9 and 38 nM, respectively for a CB1:CB2 ratio of 0.23. JWH 073 is one of several synthetic CBs which have been included in smoking mixtures. JWH 073 4-hydroxyindole metabolite is expected to be a urinary metabolite of JWH 073 based on the metabolism of the closely-related JWH 015 and JWH 018.

Aplicaciones Científicas De Investigación

Metabolite Identification and Quantification : JWH 073 4-hydroxyindole metabolite-d7 is a crucial marker in the identification and quantification of JWH-018 and JWH-073 metabolites in human urine. Chimalakonda et al. (2011) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method incorporating deuterium-labeled internal standards for rapid resolution and sensitive detection of these metabolites, which are significant in forensic toxicology and drug testing scenarios (Chimalakonda et al., 2011).

Biomarker Identification : Research by Lovett et al. (2013) identified a common metabolite for naphthoylindole-based synthetic cannabinoids, including JWH-018 and JWH-073, in urine specimens. This metabolite could potentially be used as a common biomarker for the qualitative and quantitative analysis of these synthetic cannabinoids (Lovett et al., 2013).

Forensic Analysis : A study by Jang et al. (2013) focused on the monitoring of urinary metabolites of JWH-018 and JWH-073 in legal cases, emphasizing the importance of these metabolites, including the 4-hydroxyindole derivative, in forensic investigations related to synthetic cannabinoid use (Jang et al., 2013).

In Vitro Metabolite Analysis : Gambaro et al. (2014) investigated the in vitro incubation with human liver microsomes of JWH-018 and JWH-073 to identify principal metabolites, including the 4-hydroxyindole derivatives. Their findings aid in understanding the metabolic pathways and detecting synthetic cannabinoid abusers (Gambaro et al., 2014).

Development of Analytical Methods : Paul and Bosy (2015) developed a sensitive method for the simultaneous detection and quantification of JWH-018 and JWH-073 carboxylic acid and hydroxy metabolites in urine. This is vital for forensic analysis and understanding the pharmacokinetics of these substances (Paul & Bosy, 2015).

Hydroxyl-Position Determination : The study by Kusano et al. (2016) focused on the mass spectrometric differentiation of hydroxyindole metabolite isomers of JWH-018, which is critical for precise forensic and toxicological investigations (Kusano et al., 2016).

Metabolite Binding and Agonist Activity : Rajasekaran et al. (2013) explored how monohydroxylated metabolites of JWH-018 and JWH-073, including the 4-hydroxyindole derivatives, retain high affinity and activity at cannabinoid type-2 receptors, contributing to their psychoactive and potentially toxic effects (Rajasekaran et al., 2013).

Propiedades

Nombre del producto |

JWH 073 4-hydroxyindole metabolite-d7 |

|---|---|

Fórmula molecular |

C23H14D7NO2 |

Peso molecular |

350.5 |

Nombre IUPAC |

[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C23H21NO2/c1-2-3-14-24-15-19(22-20(24)12-7-13-21(22)25)23(26)18-11-6-9-16-8-4-5-10-17(16)18/h4-13,15,25H,2-3,14H2,1H3/i1D3,2D2,3D2 |

Clave InChI |

DKIVMJXJKHHIRO-NCKGIQLSSA-N |

SMILES |

CCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |

Sinónimos |

(1-butyl-(2,2,3,3,4,4,4-d7)-4-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)-methanone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.